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Compound of Interest

Compound Name: 6-Quinolinecarboxylic acid

Cat. No.: B082417

In modern chemical and pharmaceutical research, our understanding of a molecule's potential
is no longer solely reliant on empirical observation. Computational chemistry provides an
indispensable lens, allowing us to predict, rationalize, and guide experimental work with
remarkable precision. 6-Quinolinecarboxylic acid, a heterocyclic compound with the formula
C10H7NO2, stands as a molecule of significant interest. It serves as a crucial scaffold in the
development of therapeutic agents—from anticancer to antimicrobial drugs—and as a versatile
building block in materials science.[1][2][3][4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical
workflow of a computational research project, moving from fundamental structural analysis to
the exploration of electronic properties and, finally, to the simulation of its interactions in
complex biological systems. We will not only present the "what" but delve into the "why,"
explaining the causality behind the selection of theoretical methods and how they form a self-
validating framework for robust scientific conclusions.

Part 1: Foundational Analysis: Molecular Geometry
and Vibrational Spectroscopy

Before we can understand the reactivity or biological activity of 6-Quinolinecarboxylic acid,
we must first establish its most stable three-dimensional structure. This is the bedrock of all
subsequent theoretical calculations.

The Quest for the Ground State: Geometry Optimization
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The initial step is to determine the molecule's equilibrium geometry—the arrangement of atoms
that corresponds to the lowest energy state. Density Functional Theory (DFT) is the workhorse
for this task, offering a favorable balance between computational cost and accuracy. The
B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock
exchange, is a widely adopted and validated choice for organic molecules.[6][7][8] This is
typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient
flexibility for an accurate description of the electron distribution.[6][7]

The optimization process computationally adjusts bond lengths, bond angles, and dihedral
angles iteratively until a minimum on the potential energy surface is located. A subsequent
frequency calculation is mandatory to confirm that the optimized structure is a true minimum
(characterized by the absence of imaginary frequencies) rather than a transition state.[9]

Table 1: Physicochemical Properties of 6-Quinolinecarboxylic Acid

Property Value Source(s)
Molecular Formula C10H7NO2 [10][11][12]
Molecular Weight 173.17 g/mol [11][12][13]
CAS Number 10349-57-2 [11][12]
IUPAC Name quinoline-6-carboxylic acid [13]

| Melting Point | 291-296 °C |[3][10] |

Table 2: lllustrative Optimized Geometrical Parameters (Calculated at B3LYP/6-311++G(d,p)
Level) Note: These values are representative of typical DFT calculations for this class of
molecule and serve an illustrative purpose.
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Parameter Bond/Angle Typical Calculated Value
Bond Lengths C=0 (carboxyl) ~1.21 A

C-O (carboxyl) ~1.36 A

O-H (carboxyl) ~0.97 A

C-C (quinoline ring) ~1.37-1.42 A

C-N (quinoline ring) ~1.32-1.38A
Bond Angles 0O=C-O (carboxyl) ~123°

C-O-H (carboxyl) ~105°

| | C-N-C (quinoline ring) | ~117° |

Click to download full resolution via product page

Caption: A generalized workflow for DFT-based molecular property calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density
surface. It provides an intuitive visualization of the charge distribution and is an invaluable tool
for predicting intermolecular interactions. [14][15]* Red/Yellow Regions: Indicate negative
potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen.
These are sites for electrophilic attack.

» Blue Regions: Indicate positive potential (electron-deficient), usually located around
hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for
nucleophilic attack. [16] The MEP map for 6-Quinolinecarboxylic acid clearly identifies the
carboxyl oxygens as primary sites for hydrogen bond acceptance and the carboxylic proton
as the primary site for hydrogen bond donation or deprotonation. [17]

Natural Bond Orbital (NBO) Analysis
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NBO analysis provides a detailed picture of the bonding and electronic delocalization within the
molecule. [18]It examines interactions between filled "donor" orbitals and empty "acceptor”
orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of
electron delocalization, also known as hyperconjugation. [14]Strong delocalization from lone
pairs on the nitrogen and oxygen atoms into the aromatic system contributes significantly to the
overall stability of the molecule.

Part 3: Simulating Biological Interactions:
Applications in Drug Design

The true power of these theoretical studies is realized when we use them to predict how 6-
Quinolinecarboxylic acid and its derivatives will behave in a biological context.

Molecular Docking: Predicting Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a
ligand when bound to a protein target. [14]The process involves:

e Preparation: Obtaining the 3D structures of the ligand (e.g., from a DFT optimization) and the
protein (from a database like the PDB).

¢ Docking: A scoring algorithm samples numerous positions and conformations of the ligand
within the protein's active site, calculating a binding affinity (or docking score) for each pose.

¢ Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen
bonds, salt bridges, and hydrophobic contacts, that stabilize the complex.

Studies have successfully used docking to investigate derivatives of quinolinecarboxylic acid as
inhibitors of targets like ectonucleotidases,[1] protein kinase CK2,[19] and dihydroorotate
dehydrogenase (DHODH),[20] providing a rational basis for their observed biological activity.
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Caption: A simplified workflow for a typical molecular docking experiment.

Guiding Synthesis: Structure-Activity Relationships
(SAR)

By calculating quantum chemical descriptors for
a series of 6-Quinolinecarboxylic acid
derivatives and correlating them with
experimentally determined biological activity,
one can develop Quantitative Structure-Activity
Relationship (QSAR) models. [27]For example, a
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lower LUMO energy might correlate with
Increased activity if the mechanism involves
accepting an electron. These models allow
researchers to predict the activity of yet-
unsynthesized compounds, thereby prioritizing
the most promising candidates for synthesis
and reducing the time and cost of drug
discovery. [2]

Part 4: Standard Operating Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the core steps for
the theoretical analyses discussed.

Protocol 1: DFT Geometry Optimization and Vibrational
Frequency Calculation

o Software: Gaussian, ORCA, or similar quantum chemistry package.

 Input: Create an initial 3D structure of 6-Quinolinecarboxylic acid using a molecular builder

(e.g., GaussView, Avogadro).
o Calculation Setup:
o Specify the job type as Optimization + Frequency (e.g., Opt Freq).
o Define the method and basis set: B3LYP/6-311++G(d,p).
o Set the charge to 0 and multiplicity to 1 (singlet state).
» Execution: Run the calculation.

o Validation:
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o Open the output file and confirm the calculation terminated normally.
o Verify that the optimization converged (typically 4-5 "YES" criteria are met).

o Check the frequency results. Confirm there are zero imaginary frequencies. If one is
present, the structure is a transition state and needs to be perturbed and re-optimized.

o Data Extraction: Extract the final optimized coordinates, total electronic energy, and the table
of scaled vibrational frequencies.

Protocol 2: Analysis of Electronic Properties (HOMO,
LUMO, MEP)

e Input: Use the optimized geometry from Protocol 1.
o Calculation Setup:

o Perform a single-point energy calculation using the same method and basis set. This is
computationally cheaper than a full optimization.

o To generate the MEP map, add the keyword I0p(6/33=2) and Pop=Full in Gaussian to
save the necessary orbital information.

o Execution: Run the calculation.
o Data Extraction & Visualization:

o The output file will list the energies of all molecular orbitals. Identify the HOMO and LUMO
energies and calculate the gap.

o Use a visualization program (e.g., GaussView) to open the checkpoint file and generate
surfaces for the HOMO, LUMO, and the MEP map.

Conclusion and Future Outlook

Theoretical studies provide a powerful, multi-faceted approach to understanding 6-
Quinolinecarboxylic acid. From validating its molecular structure through vibrational analysis
to predicting its reactivity and biological interactions via electronic properties and molecular
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docking, computation offers insights that are often difficult or impossible to obtain through
experimental means alone. The synergy between these in silico techniques and empirical

validation is the cornerstone of modern drug discovery and materials design. Future work will

likely focus on more advanced simulations, such as molecular dynamics (MD) to study the

compound's behavior in a solvated environment and QM/MM (Quantum Mechanics/Molecular

Mechanics) calculations for a highly accurate description of its interactions within a protein

active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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